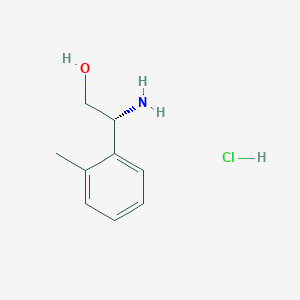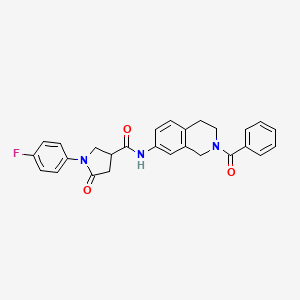![molecular formula C20H21N3O3 B2416100 1,8,8-三甲基-5-苯基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮 CAS No. 896012-72-9](/img/structure/B2416100.png)
1,8,8-三甲基-5-苯基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione finds applications in:
Chemistry: : As a building block in organic synthesis, particularly in the creation of complex polycyclic structures.
Medicine: : Investigation into its use as an anti-inflammatory or anti-cancer agent due to its unique molecular structure.
Industry: : Utilized in the development of advanced materials, including polymers and nanocomposites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions starting from readily available precursors. The process may include:
Formation of the Quinoline Ring: : This step could involve a Povarov reaction where an aniline derivative reacts with an aldehyde and an alkene to form a tetrahydroquinoline structure.
Introduction of Methyl and Phenyl Groups:
Cyclization and Oxidation: : The final steps may involve cyclization to form the pyrimidoquinoline structure and oxidation to achieve the desired trione functionality.
Industrial Production Methods
While the laboratory-scale synthesis focuses on small quantities and precise conditions, industrial production would optimize these methods for scalability and cost-effectiveness. Catalysts and optimized reaction conditions are crucial for large-scale manufacturing.
化学反应分析
Types of Reactions
Oxidation: : 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the compound.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation reagents such as chlorine or bromine, typically in the presence of a catalyst like ferric chloride.
Major Products
The reactions yield various derivatives that can be structurally characterized using spectroscopy techniques like NMR and mass spectrometry.
作用机制
The compound's effects are mediated through its interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. Detailed studies using molecular docking and dynamic simulations reveal the precise binding interactions and conformational changes induced upon binding.
相似化合物的比较
Similar Compounds
1,8,8-trimethyl-5-phenylquinoline-2,4-dione
5-phenylpyrimido[4,5-b]quinoline
1,8,8-trimethylquinoline derivatives
Comparison and Uniqueness
1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its tetrahydropyrimido ring system, which provides distinct reactivity and interaction profiles compared to other quinoline and pyrimidine derivatives
Exploring the depths of this compound showcases the nuanced interplay between structure and function that drives scientific innovation. Have you encountered other fascinating compounds in your research or interests?
属性
IUPAC Name |
1,8,8-trimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2)9-12-15(13(24)10-20)14(11-7-5-4-6-8-11)16-17(21-12)23(3)19(26)22-18(16)25/h4-8,14,21H,9-10H2,1-3H3,(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKDFDBLLYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![Benzyl N-[(2R)-1,5-diamino-1,5-dioxopentan-2-yl]carbamate](/img/structure/B2416022.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)
![8-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2416025.png)

![1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B2416027.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)



![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)
![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)
